molecular formula C19H17NO3 B2633705 4-methoxy-N-{(E)-[5-(4-methoxyphenyl)furan-2-yl]methylidene}aniline CAS No. 327074-23-7

4-methoxy-N-{(E)-[5-(4-methoxyphenyl)furan-2-yl]methylidene}aniline

Cat. No.: B2633705
CAS No.: 327074-23-7
M. Wt: 307.349
InChI Key: UNSNCYPINOPKCV-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-{(E)-[5-(4-methoxyphenyl)furan-2-yl]methylidene}aniline is an organic compound characterized by its unique structure, which includes a furan ring and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{(E)-[5-(4-methoxyphenyl)furan-2-yl]methylidene}aniline typically involves the condensation of 4-methoxyaniline with a furan derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial production.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{(E)-[5-(4-methoxyphenyl)furan-2-yl]methylidene}aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-methoxy-N-{(E)-[5-(4-methoxyphenyl)furan-2-yl]methylidene}aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-{(E)-[5-(4-methoxyphenyl)furan-2-yl]methylidene}aniline involves its interaction with molecular targets through its functional groups. The methoxy and furan groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline (OMeTPA-DPP)
  • 4,4′-(4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) (OMeTPA-BDT)

Uniqueness

4-methoxy-N-{(E)-[5-(4-methoxyphenyl)furan-2-yl]methylidene}aniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-[5-(4-methoxyphenyl)furan-2-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-21-16-7-3-14(4-8-16)19-12-11-18(23-19)13-20-15-5-9-17(22-2)10-6-15/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSNCYPINOPKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.